
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a sulfonyl group attached to a 3,5-dichlorophenyl ring, a methyl group, and an azetidine-2-carboxylic acid moiety. Its distinct structure lends itself to various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the 3,5-dichlorophenyl sulfonyl chloride. This intermediate is then reacted with 2-methylazetidine-2-carboxylic acid under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to interact with various biological targets, leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carboxylic acid: This compound has a pyrrolidine ring instead of an azetidine ring, which may affect its chemical reactivity and biological activity.
1-(3,5-Dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxamide: The carboxamide derivative may exhibit different solubility and stability properties compared to the carboxylic acid.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
309977-82-0 |
|---|---|
Molekularformel |
C11H11Cl2NO4S |
Molekulargewicht |
324.2 g/mol |
IUPAC-Name |
1-(3,5-dichlorophenyl)sulfonyl-2-methylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO4S/c1-11(10(15)16)2-3-14(11)19(17,18)9-5-7(12)4-8(13)6-9/h4-6H,2-3H2,1H3,(H,15,16) |
InChI-Schlüssel |
QRUADFSYJWWQQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN1S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


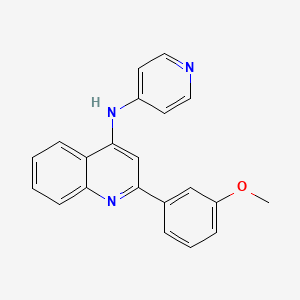
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-octylazanium;bromide](/img/structure/B13868397.png)
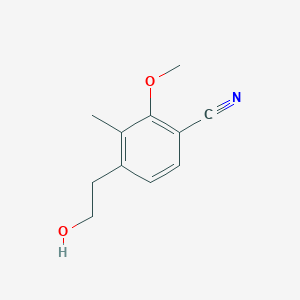
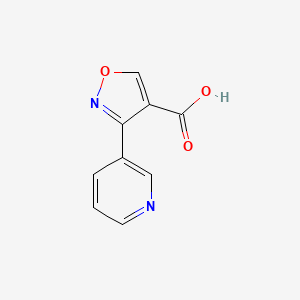
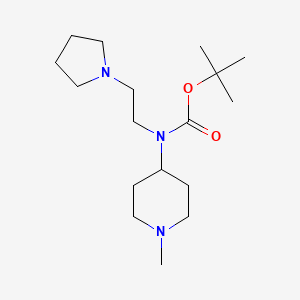
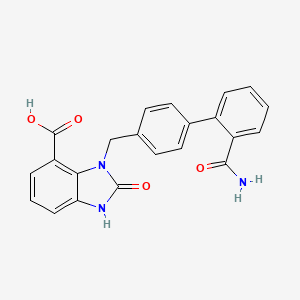






![1-[2-(4-Chlorophenyl)-5-methylpyrazol-3-yl]piperazine](/img/structure/B13868466.png)
![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)
